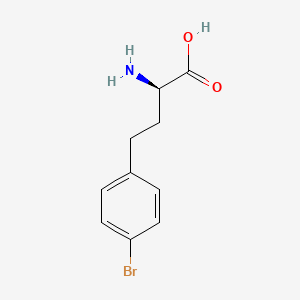

(R)-2-Amino-4-(4-bromophenyl)butanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-4-(4-bromophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLOOEYUDFTYNM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Substrate Preparation

In a representative procedure, ethyl (E)-but-2-enoate reacts with (4-bromophenyl)boronic acid in the presence of bis(norbornadiene)rhodium(I) tetrafluoroborate (3 mol%) and (R)-BINAP (3.3 mol%) in 1,4-dioxane at 35°C. Triethylamine (1.5 equiv) is added to stabilize the boronic acid intermediate. After 24 h, LCMS analysis confirms >95% conversion to (S)-ethyl 3-(4-bromophenyl)butanoate, which serves as a precursor for further functionalization.

Key Optimization Parameters:

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes saponification using 5.0 M NaOH in methanol/water (4:1) at 60°C for 6 h, yielding (S)-3-(4-bromophenyl)butanoic acid with 92% yield. Recrystallization in heptane at 60–65°C followed by slow cooling to 20°C produces optically pure crystals (mp 106–108°C).

Biocatalytic Transamination for Stereoselective Amination

Enzymatic transamination offers a green alternative for introducing the (R)-amino group. A keto reductase (KRED) and (R)-selective amine transaminase (ATA) cascade converts ketone precursors to chiral amines.

Substrate Design and Enzymatic Cascade

4-(4-Bromophenyl)-2-oxobutanoic acid is synthesized via Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by oxidation. The ketone substrate is then subjected to:

Process Metrics:

| Parameter | Value |

|---|---|

| Reaction Time | 48 h (KRED + ATA) |

| Temperature | 30°C |

| Co-Solvent | 20% DMSO |

| Yield | 68% (over two steps) |

Resolution of Racemic Mixtures via Diastereomeric Crystallization

Classical resolution remains viable for small-scale synthesis. Racemic 2-amino-4-(4-bromophenyl)butanoic acid is treated with (1S)-camphorsulfonic acid (1 equiv) in ethanol/water (3:1), inducing preferential crystallization of the (R)-enantiomer·(1S)-CSA salt.

Optimization of Resolution Conditions

-

Solvent System : Ethanol/water (3:1) achieves optimal solubility differential.

-

Temperature Gradient : Cooling from 50°C to 4°C over 12 h enhances crystal purity.

-

Recrystallization : Two cycles increase ee from 78% to >99%.

Nitro Group Reduction for Amino Group Installation

A nitro intermediate strategy is employed when stereocontrol is challenging.

Synthesis of 2-Nitro-4-(4-bromophenyl)butanoic Acid

4-(4-Bromophenyl)but-2-enoic acid undergoes nitration using fuming HNO3/H2SO4 at 0°C, yielding the 2-nitro derivative (63% yield). Catalytic hydrogenation (H2, 50 psi, Pd/C 10%) in ethanol at 25°C reduces the nitro group to amine, affording racemic 2-amino-4-(4-bromophenyl)butanoic acid.

Challenges:

-

Over-Reduction : Prolonged hydrogenation (>24 h) leads to debromination (5–10% yield loss).

-

Racemization : Basic conditions during workup reduce ee; neutral pH is critical.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Asymmetric Catalysis | 92 | 94 | 120 | Pilot-scale |

| Biocatalysis | 68 | 85 | 90 | Lab-scale |

| Resolution | 45 | >99 | 200 | Small-scale |

| Nitro Reduction | 58 | Racemic | 75 | Multi-gram |

Chemical Reactions Analysis

Types of Reactions: (R)-2-Amino-4-(4-bromophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, and heat.

Reduction: Hydrogen gas, palladium on carbon, and pressure.

Substitution: Sodium hydroxide, heat, and nucleophiles like iodide or cyanide.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Neurodegenerative Diseases Treatment:

Research indicates that derivatives of (R)-2-amino-4-(4-bromophenyl)butanoic acid exhibit significant potential in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. These compounds act as inhibitors of kynureninase and kynurenine-3-hydroxylase enzymes, which are involved in the kynurenine pathway linked to neurotoxicity and neurodegeneration. By inhibiting these enzymes, these compounds may reduce the production of neurotoxic metabolites like quinolinic acid, thus offering a therapeutic avenue for neuroprotection .

Analgesic Properties:

Studies have also evaluated the analgesic properties of related compounds. For instance, derivatives synthesized from 2-amino-4-(4-bromophenyl)butanoic acid have shown promising results in pain relief models, suggesting their potential use as analgesics in clinical settings .

Synthetic Utility

Heterocyclic Compound Synthesis:

this compound serves as a valuable building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in Michael additions and other nucleophilic reactions, leading to the formation of complex molecular architectures with potential biological activities. For example, reactions involving this compound have yielded new classes of heterocycles that may possess antibacterial and anti-cancer properties .

Pharmaceutical Development:

The compound's ability to undergo enantioselective transformations makes it an attractive candidate for pharmaceutical development. The synthesis of enantiomerically pure derivatives is crucial for optimizing therapeutic efficacy and minimizing side effects. Techniques such as chiral HPLC have been employed to enhance the purity and yield of this compound derivatives, facilitating their use in drug formulation .

Antibacterial and Antiproliferative Effects:

Research has demonstrated that certain derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus and show antiproliferative effects against human cervix carcinoma cells. The mechanisms underlying these activities are being explored, with some studies focusing on the interaction between these compounds and specific biological targets within microbial cells or cancerous tissues .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Neuroprotection Study | Inhibition of kynureninase led to reduced neurotoxicity in vitro | Potential treatment for Alzheimer's and Huntington's diseases |

| Analgesic Evaluation | Compounds showed significant pain relief in animal models | Development of new analgesics |

| Synthesis of Heterocycles | Successful formation of novel heterocycles via Michael addition reactions | Antibacterial and anticancer drug development |

Mechanism of Action

The mechanism by which (R)-2-Amino-4-(4-bromophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromophenyl group can participate in electrophilic aromatic substitution reactions. The butanoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

- Structure : Replaces bromine with a hydroxyl group.

- Molecular Formula: C₁₀H₁₃NO₃; Molecular Weight: 195.22 g/mol .

- Key Differences : The hydroxyl group increases polarity, reducing log D (predicted) compared to the bromophenyl analogue. This enhances aqueous solubility but may limit blood-brain barrier penetration.

(R)-4-Amino-3-(4-chlorophenyl)butanoic acid

- Structure : Chlorine substituent instead of bromine.

- Molecular Formula: C₁₀H₁₁ClNO₂; Molecular Weight: 212.65 g/mol .

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid

- Structure : Fluorine substituent.

- Molecular Formula: C₁₀H₁₁FNO₂; Molecular Weight: 196.20 g/mol .

- Key Differences: Fluorine’s strong electron-withdrawing nature could increase acidity of the α-amino group, modifying its reactivity in peptide synthesis.

Backbone and Functional Group Modifications

D-Methionine

- Structure: (R)-2-Amino-4-(methylthio)butanoic acid.

- Molecular Formula: C₅H₁₁NO₂S; Molecular Weight: 149.21 g/mol .

- Key Differences : The methylthio group introduces sulfur, enabling disulfide bond formation. Reported pKa: 2.28; log D: -1.20 . The bromophenyl analogue’s higher log D (predicted) suggests superior lipophilicity.

2-Amino-4-(trifluoromethoxy)butanoic acid

- Structure : Trifluoromethoxy group at the fourth carbon.

- Molecular Formula: C₅H₈F₃NO₃; Molecular Weight: 191.12 g/mol .

- Key Differences : The trifluoromethoxy group enhances metabolic stability. Experimental pKa: 2.34; log D: 0.75 . This compound’s balanced lipophilicity contrasts with the bromophenyl variant’s likely higher log D.

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid

- Structure : Additional hydroxyl group at the β-carbon.

- Molecular Formula: C₁₀H₁₃NO₃; Molecular Weight: 195.22 g/mol .

Data Table: Comparative Analysis

| Compound | Substituent/Modification | Molecular Weight (g/mol) | pKa (α-amino) | log D | Key Feature |

|---|---|---|---|---|---|

| (R)-2-Amino-4-(4-bromophenyl)butanoic acid | 4-Bromophenyl | 257.10 | N/A | N/A | High lipophilicity |

| (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | 4-Hydroxyphenyl | 195.22 | N/A | N/A | Increased polarity |

| D-Methionine | Methylthio | 149.21 | 2.28 | -1.20 | Sulfur-containing; redox-active |

| 2-Amino-4-(trifluoromethoxy)butanoic acid | Trifluoromethoxy | 191.12 | 2.34 | 0.75 | Enhanced metabolic stability |

| (R)-4-Amino-3-(4-chlorophenyl)butanoic acid | 4-Chlorophenyl | 212.65 | N/A | N/A | Moderate electronegativity |

Biological Activity

(R)-2-Amino-4-(4-bromophenyl)butanoic acid, a chiral amino acid derivative, is gaining attention for its potential biological activities. This compound features a brominated phenyl group, which may enhance its interaction with biological systems, particularly in neurological contexts. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 270.079 g/mol. The presence of the amino group at the second carbon and the bromophenyl ring at the fourth position contributes to its unique properties and potential interactions within biological systems.

Neurotransmitter Interaction

Research suggests that this compound may interact with neurotransmitter systems due to its structural similarity to known neurotransmitters. Compounds with brominated phenyl groups have been shown to enhance binding affinities to various receptors, potentially influencing synaptic transmission and neuronal activity . Preliminary studies indicate that this compound might modulate neurotransmitter release or receptor activity, making it a candidate for further investigation in neuropharmacology.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods include traditional organic synthesis techniques as well as modern biocatalytic approaches.

- Traditional Organic Synthesis : This involves multiple steps including bromination and amination reactions.

- Biocatalytic Methods : Recent advancements have introduced biocatalysts that can selectively produce enantiomers of amino acids, enhancing yield and purity .

Interaction Studies

Preliminary interaction studies have indicated that this compound may bind to specific receptors involved in neurotransmission. For example, research has shown that brominated compounds can significantly influence receptor interactions compared to their non-brominated counterparts. Further investigations are warranted to elucidate the pharmacodynamics of this compound.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activity of this compound:

| Compound Name | Structural Description | Unique Features |

|---|---|---|

| 2-Amino-4-(3-bromophenyl)butanoic acid | Similar structure but with a bromine at position 3 | May exhibit different receptor interactions |

| 2-Amino-3-(4-bromophenyl)propanoic acid | One carbon shorter than butanoic version | Potentially different metabolic pathways |

| 2-Amino-5-(4-bromophenyl)pentanoic acid | Extended carbon chain compared to butanoic version | Could influence lipophilicity and bioavailability |

This table illustrates the diversity within this class of amino acids and highlights how slight modifications can lead to varying biological activities.

Q & A

Basic: What synthetic strategies are recommended for enantioselective preparation of (R)-2-Amino-4-(4-bromophenyl)butanoic acid?

Methodological Answer:

Enantioselective synthesis can be achieved via asymmetric hydrogenation of α,β-unsaturated ketone precursors or enzymatic resolution using lipases or acylases. For example, chiral intermediates like tert-butoxycarbonyl (Boc)-protected derivatives (e.g., (R)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid) can be synthesized and deprotected to isolate the target enantiomer . Alternatively, chiral auxiliaries or catalysts (e.g., Rhodium-BINAP complexes) can induce stereocontrol during carbon-carbon bond formation. Post-synthetic bromination at the 4-position of the phenyl group requires electrophilic substitution under controlled conditions to avoid racemization .

Basic: How can the purity and enantiomeric excess (e.e.) of this compound be validated?

Methodological Answer:

- HPLC with chiral columns (e.g., Chiralpak AD-H or OD-H) using polar solvents (acetonitrile/water with 0.1% TFA) resolves enantiomers.

- NMR spectroscopy (e.g., ¹H and ¹³C) confirms structural integrity, with characteristic shifts for the bromophenyl group (δ ~7.3–7.6 ppm for aromatic protons) and α-amino acid protons (δ ~3.1–3.5 ppm).

- Mass spectrometry (HRMS) verifies molecular weight (C₁₀H₁₁BrNO₂: theoretical [M+H]⁺ = 256.9974) .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Enzyme inhibition assays : Test against amino acid-processing enzymes (e.g., aminotransferases or decarboxylases) using UV-Vis spectrophotometry to monitor cofactor depletion (e.g., NADH at 340 nm).

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination.

- Protein-ligand binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors like GABA transporters or metabotropic glutamate receptors .

Advanced: How can chiral resolution challenges during synthesis be addressed?

Methodological Answer:

- Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in situ racemization of intermediates using palladium or ruthenium catalysts.

- Enzymatic deracemization : Use L-amino acid oxidases to selectively oxidize the undesired (S)-enantiomer, leaving the (R)-form intact.

- Chiral stationary phases in preparative HPLC : Scale-up using simulated moving bed (SMB) chromatography for high-throughput separation .

Advanced: How to design structure-activity relationship (SAR) studies for bromophenyl-modified analogs?

Methodological Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the 4-position of the phenyl ring. Compare bioactivity to assess electronic effects.

- Backbone modification : Replace the butanoic acid chain with shorter (propanoic) or branched (3-methylbutanoic) analogs.

- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) .

Advanced: What stability studies are critical for long-term storage and formulation?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity.

- pH stability profiling : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess bromophenyl bond lability. Store in amber vials at -20°C under inert gas (N₂ or Ar) to prevent oxidation .

Advanced: How to resolve contradictory data in pharmacological studies (e.g., variable IC₅₀ values)?

Methodological Answer:

- Assay validation : Ensure consistency in cell passage number, serum batch, and incubation time.

- Purity reanalysis : Confirm enantiomeric excess (e.e. >98%) and absence of trace solvents (e.g., DMSO) via ¹H NMR.

- Orthogonal assays : Cross-validate results using complementary techniques (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.